molecular formula C5H10ClN3O B3107249 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride CAS No. 1609406-66-7

4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride

Cat. No.: B3107249
CAS No.: 1609406-66-7
M. Wt: 163.60 g/mol
InChI Key: WJQPKLGHGVPOPU-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanoic acid with hydrazine hydrate to form the pyrazolone ring. The aminomethyl group is then introduced through a Mannich reaction, where formaldehyde and a primary amine are used. The final product is obtained as a dihydrochloride salt through acidification with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the process. Purification steps, including crystallization and recrystallization, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and pain-related conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase (COX). Additionally, it may interact with cellular receptors and signaling pathways, modulating the production of inflammatory mediators and reducing pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride
  • 4-(Aminomethyl)aniline dihydrochloride

Uniqueness

4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different potency, selectivity, and spectrum of activity, making it a valuable compound for various applications in research and industry.

Biological Activity

4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride, often referred to as BB-4002396, is a compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H11_{11}Cl2_2N3_3O. The compound features a pyrazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aminomethyl derivatives under acidic conditions. The detailed synthetic pathway can be outlined as follows:

  • Starting Material : 5-Methyl-2,4-dihydro-3H-pyrazol-3-one.
  • Reagents : Aminomethyl groups (e.g., formaldehyde or related amines) and hydrochloric acid.
  • Reaction Conditions : Heating under reflux in an organic solvent (e.g., ethanol).

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In one study, the compound exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound has potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown promising results against several types of cancer:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • NCI-H460 (lung cancer)
    • A549 (lung adenocarcinoma)
  • Inhibition Concentrations :
    • MCF7: IC50_{50} = 0.46 µM
    • NCI-H460: IC50_{50} = 0.39 µM
    • A549: IC50_{50} = 26 µM

These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis in sensitive cell lines .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Kinases : The compound has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Studies indicate that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some research suggests that the compound may also exhibit antioxidant activity, reducing oxidative stress in cells.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Effects : A recent study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
  • Antimicrobial Efficacy : Another study focused on its use against multi-drug resistant bacterial strains, showing effectiveness where conventional antibiotics failed.

Properties

CAS No.

1609406-66-7

Molecular Formula

C5H10ClN3O

Molecular Weight

163.60 g/mol

IUPAC Name

4-(aminomethyl)-3-methyl-1,4-dihydropyrazol-5-one;hydrochloride

InChI

InChI=1S/C5H9N3O.ClH/c1-3-4(2-6)5(9)8-7-3;/h4H,2,6H2,1H3,(H,8,9);1H

InChI Key

WJQPKLGHGVPOPU-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)C1CN.Cl.Cl

Canonical SMILES

CC1=NNC(=O)C1CN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Reactant of Route 2
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Reactant of Route 3
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Reactant of Route 4
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Reactant of Route 5
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Reactant of Route 6
4-(Aminomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one dihydrochloride

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